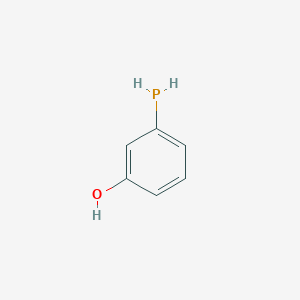

3-Phosphanylphenol

説明

3-Phosphanylphenol (C₆H₅PHOH) is a phenolic compound featuring a phosphanyl (-PH₂) substituent at the meta position of the aromatic ring. Its molecular framework combines the acidity of phenol (-OH) with the electron-donating properties of phosphorus, which may influence solubility and reactivity compared to other phenolic derivatives.

特性

CAS番号 |

63578-56-3 |

|---|---|

分子式 |

C6H7OP |

分子量 |

126.09 g/mol |

IUPAC名 |

3-phosphanylphenol |

InChI |

InChI=1S/C6H7OP/c7-5-2-1-3-6(8)4-5/h1-4,7H,8H2 |

InChIキー |

LQBYWYQYDXDAJS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)P)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-Phosphanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a phosphine reagent under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 3-Phosphanylphenol may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help optimize the production process and reduce the risk of side reactions .

化学反応の分析

Types of Reactions

3-Phosphanylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated phenols

科学的研究の応用

3-Phosphanylphenol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Phosphanylphenol involves its ability to donate electrons through the phenol and phosphanyl groups. This electron-donating property allows it to act as an antioxidant, neutralizing reactive oxygen species and preventing oxidative damage to cells and tissues . The compound can also form coordination complexes with metal ions, which can be used in catalysis and other chemical processes .

類似化合物との比較

Table 1: Structural Features of 3-Substituted Phenols

| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-Phosphanylphenol | Not provided | C₆H₅PHOH | ~126.0 (estimated) | -OH, -PH₂ (phosphanyl) |

| 3-Nitrophenol | 554-84-7 | C₆H₅NO₃ | 139.11 | -OH, -NO₂ (nitro) |

| 3-Ethylphenol | 620-17-7 | C₈H₁₀O | 122.16 | -OH, -C₂H₅ (ethyl) |

| 3-Cyclopropylphenol | 28857-88-7 | C₉H₁₀O | 134.18 | -OH, cyclopropyl ring |

| 3-Fluorophenylacetone | 1737-19-5 | C₉H₉FO | 152.17 | -COCH₃ (ketone), -F (fluoro) |

Key Observations :

- Electron-withdrawing vs. donating groups: The nitro group (-NO₂) in 3-nitrophenol reduces electron density on the aromatic ring, increasing acidity (pKa ~8.3) compared to 3-ethylphenol (pKa ~9.5) .

- Phosphanyl group: The -PH₂ substituent in 3-phosphanylphenol likely acts as a weaker electron donor than ethyl (-C₂H₅) but stronger than cyclopropyl groups, influencing redox behavior .

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations :

- Solubility trends: 3-Nitrophenol’s nitro group enhances polarity, favoring polar solvents, while 3-ethylphenol’s hydrophobicity aligns with higher Log Pow .

- Reactivity: Phosphanylphenol’s -PH₂ group may require inert storage conditions, similar to phosphine oxides (e.g., phenyl bis-phosphine oxide in ) .

Key Observations :

- Safety profiles: 3-Nitrophenol and phosphate esters (e.g., TCP in ) face regulatory scrutiny due to environmental persistence, whereas phosphanylphenol’s hazards remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。